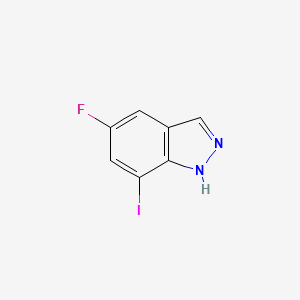

5-fluoro-7-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADYIEVRHUJBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090315-40-3 | |

| Record name | 5-fluoro-7-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Halogenated Scaffolds: 5-Fluoro-7-Iodo-1H-Indazole

The following technical guide details the physicochemical profile, synthetic pathways, and functionalization strategies for 5-Fluoro-7-iodo-1H-indazole , a critical scaffold in medicinal chemistry.

Technical Guide & Whitepaper [1][2]

Executive Summary

This compound (CAS: 2090315-40-3) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal reactivity :

-

7-Iodo Position : A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of biaryl systems often required for occupying hydrophobic pockets in protein targets (e.g., VEGFR, ALK, TRK).[2]

-

5-Fluoro Substituent : A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often used to prevent oxidative metabolism (e.g., hydroxylation) at the equivalent phenyl position.[2]

-

1H-Indazole Core : A privileged pharmacophore that mimics the purine ring of ATP, enabling hydrogen bonding with the hinge region of kinase domains.[2]

Physicochemical Specifications

Accurate characterization data is essential for analytical validation and stoichiometric calculations.[2]

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 2090315-40-3 | Confirmed via chemical registries [1][2].[1][2][3][4][5] |

| Molecular Formula | C₇H₄FIN₂ | |

| Molecular Weight | 262.02 g/mol | Average mass for stoichiometry.[1][2][3] |

| Exact Mass | 261.9403 g/mol | Monoisotopic mass for HRMS extraction.[1][2][3] |

| ClogP | ~2.81 | Predicted; indicates moderate lipophilicity.[1][2][3] |

| pKa (NH) | ~13.8 | Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH.[1][2][3] |

| Appearance | Off-white to pale yellow solid | Iodinated indazoles typically darken upon light exposure.[1][2][3] |

Mass Spectrometry Identification[1][2][3][6]

-

Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[2]

-

Target Ion :

(approx).[1][2] -

Isotopic Pattern : Iodine is monoisotopic (

I).[1][2] The spectrum will not show the characteristic M+2 doublet of bromine or the M+2 (3:[1][2]1) of chlorine.[6][7] Look for a clean single peak at M+H with small

Synthetic Architecture

Direct iodination of 5-fluoroindazole typically yields the 3-iodo isomer due to the electronic preference of the pyrazole ring for electrophilic aromatic substitution (EAS).[1][2][3] Therefore, the synthesis of the 7-iodo isomer requires a "bottom-up" approach using a pre-functionalized aniline precursor.[1][2][3]

Retro-Synthetic Logic

The most robust route utilizes the Jacobson-type cyclization (diazotization) of a 2-methylaniline derivative.[1][2][3]

-

Precursor : 4-Fluoro-2-iodo-6-methylaniline (CAS: 1260885-25-3)[1][2][3][6][8]

-

Mechanism : Diazotization of the amine creates a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group to form the indazole ring.[1][2]

Experimental Protocol: Diazotization Cyclization

Note: This protocol is adapted from standard methodologies for indazole synthesis from o-methylanilines.[1][2][3]

Reagents:

-

Sodium Nitrite (NaNO₂, 1.1 equiv) or Isoamyl Nitrite[2]

-

Acetic Anhydride (Ac₂O, 3.0 equiv)[2]

-

Potassium Acetate (KOAc, 1.0 equiv)[2]

Step-by-Step Workflow:

-

Dissolution : Dissolve 4-fluoro-2-iodo-6-methylaniline in toluene at room temperature. Add KOAc and Ac₂O.[2]

-

Diazotization : Heat the mixture to 80°C. Add isoamyl nitrite dropwise over 30 minutes. (Alternatively, use NaNO₂ in acidic phase transfer conditions).

-

Cyclization : Reflux the mixture (110°C) for 12–18 hours. The diazonium intermediate cycles onto the methyl carbon.[2]

-

Workup : Cool to RT. Remove solvent in vacuo.[2] Dilute with EtOAc and wash with water and brine.[2]

-

Purification : Flash column chromatography (SiO₂).[2] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1][2][3]

-

Critical QC: Ensure separation from any uncyclized acetanilide byproducts.

-

Functionalization & Signaling Pathways

The value of this compound lies in its ability to serve as a divergent core.[1][2][3] The following DOT diagram illustrates the logical functionalization pathways.

Caption: Divergent synthesis map showing the orthogonal reactivity of the N1, C3, and C7 positions.[1][2][3]

Strategic Considerations

-

N1 Protection First : The acidic N1 proton (pKa ~13.[2]8) can poison Pd catalysts or lead to side reactions. It is standard practice to alkylate (e.g., THP, SEM, or Methyl) or protect the N1 position before attempting Suzuki coupling at C7.[2]

-

C3 Selectivity : If 3,7-disubstitution is required, iodinate C3 (using NIS) before manipulating the C7-iodine, or exploit the reactivity difference (C7-I is generally less reactive than C3-I in oxidative addition, but C3-H is susceptible to EAS).[1][2][3]

Analytical Validation (QC)

To certify the identity of the synthesized material, compare against these predicted parameters.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

-

δ 13.5 ppm (s, 1H) : Indazole NH (Broad, exchangeable).[2]

-

δ 8.15 ppm (s, 1H) : C3 -H. Characteristic sharp singlet for indazoles.[2]

-

δ 7.65 ppm (dd, 1H) : C6 -H. Deshielded by the adjacent Iodine at C7.[2] Shows coupling to F5.[2][5]

-

δ 7.45 ppm (dd, 1H) : C4 -H. Shows coupling to F5.[2]

HPLC Purity Check

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase : H₂O (0.1% Formic Acid) / MeCN.[1][2] Gradient 5% -> 95%.[1][2][3]

-

Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).[2]

-

Retention Time : Expect late elution due to the lipophilic Iodine and Fluorine atoms (RT > Indazole).[2]

References

-

BLD Pharm . (2025).[2] Product Datasheet: this compound (CAS 2090315-40-3).[1][2][3][4][5][9] Retrieved from

-

AChemBlock . (2025).[2] Chemical Specifications: this compound.[1][2][4][5][9] Retrieved from

-

Lukin, K. et al. (2006).[2] Synthesis of 7-Haloindazoles via Diazotization. Journal of Organic Chemistry. (General methodology reference for 7-iodoindazole synthesis).

-

Vulpetti, A. & Dalvit, C. (2012).[10] Fluorine local environment: From screening to drug design. Drug Discovery Today. (Reference for 5-F bioisosterism).

Sources

- 1. 217314-44-8|2-Fluoro-6-iodo-4-methylaniline|BLD Pharm [bldpharm.com]

- 2. 945761-94-4|7-Iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 887568-03-8|4-Fluoro-6-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. aablocks.com [aablocks.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. 1595991-19-7|2-Fluoro-4-iodo-6-methylaniline|BLD Pharm [bldpharm.com]

- 9. This compound 97% | CAS: 2090315-40-3 | AChemBlock [achemblock.com]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

5-Fluoro-7-iodo-1H-indazole: A Strategic Scaffold for Kinase Inhibitor Discovery

This guide focuses on 5-fluoro-7-iodo-1H-indazole (CAS: 2090315-40-3), a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.

Technical Guide & Biological Significance Profile

Executive Summary

This compound is a "privileged scaffold" intermediate in medicinal chemistry. While the compound itself possesses limited biological potency, its significance lies in its structural utility as a precursor for high-affinity ATP-competitive inhibitors. It combines three critical design elements:

-

Indazole Core: A bioisostere for the purine ring of ATP, allowing it to anchor to the kinase "hinge region."

-

5-Fluoro Substitution: A metabolic blocker that prevents cytochrome P450-mediated oxidation at the electron-rich C5 position.

-

7-Iodo Handle: A reactive site for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of solubilizing tails or specificity-determining moieties.

Chemical Anatomy & Biological Rationale[1]

The "Privileged Structure" Hypothesis

In drug discovery, the indazole scaffold is preferred over the indole due to its extra nitrogen (N2), which acts as an additional hydrogen bond acceptor. The specific substitution pattern of the 5-fluoro-7-iodo isomer is designed to address two common failure modes in lead optimization: Metabolic Clearance and Selectivity .

Structural Logic Diagram

The following diagram illustrates the functional role of each atom in the scaffold when bound to a theoretical kinase active site.

Figure 1: SAR Logic of the this compound scaffold.

Biological Significance: Mechanism of Action

Kinase Inhibition (ATP Competitor)

The primary biological application of derivatives synthesized from this scaffold is the inhibition of Serine/Threonine and Tyrosine kinases. The indazole core mimics the adenine ring of ATP.

-

Binding Mode: The N1 hydrogen and N2 nitrogen typically form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues like Glu/Leu in MAPK pathways).

-

The 7-Position Vector: The iodine at C7 allows chemists to extend the molecule into the "sugar pocket" or "solvent front." This is critical for generating selectivity (avoiding off-target inhibition of similar kinases) and improving physicochemical properties (solubility).

Metabolic Stability (The Fluorine Effect)

The 5-fluoro substituent is not merely for potency; it is a pharmacokinetic (PK) tool.

-

C5 Oxidation Blockade: The C5 position of the indazole ring is electron-rich and prone to hydroxylation by CYP450 enzymes. Replacing the C5-hydrogen with fluorine (a bioisostere with high electronegativity) blocks this metabolic soft spot, extending the half-life (

) of the final drug candidate.

Experimental Protocols

Synthesis Utility: Suzuki-Miyaura Cross-Coupling

The most common workflow involves coupling a boronic acid to the 7-iodo position. This protocol validates the reactivity of the scaffold.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Preparation: In a nitrogen-purged reaction vial, combine the this compound, boronic acid, and base.

-

Solvation: Add the degassed Dioxane/Water mixture.

-

Catalysis: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the consumption of the iodide (Starting material usually elutes later than the product due to the heavy iodine atom).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Assay: Kinase Selectivity Profiling (Generic Protocol)

Once the library is generated, compounds are screened.

-

Assay Type: FRET-based or ADP-Glo™ Kinase Assay.

-

Readout: IC₅₀ (Half-maximal inhibitory concentration).

-

Control: Staurosporine (Pan-kinase inhibitor) or Pazopanib (Indazole-based reference).

Workflow Visualization

The following diagram outlines the iterative cycle of using this compound in a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 2: Medicinal Chemistry workflow for indazole optimization.

Data Summary: Indazole Structure-Activity Trends

The following table summarizes general SAR trends observed in literature for indazole kinase inhibitors, justifying the selection of the 5-fluoro-7-iodo precursor.

| Position | Modification | Biological Impact | Rationale for 5-F-7-I Scaffold |

| N1 | Alkylation | Loss of potency (usually) | N1-H is often required for H-bonding to the kinase hinge. |

| C3 | Arylation | Increased Potency | Often targeted after C7 modification. |

| C5 | Fluorine | Metabolic Stability | Blocks CYP450 oxidation; increases lipophilicity. |

| C6 | Bulky Groups | Steric Clash | Generally avoided; 5,7-substitution pattern is preferred. |

| C7 | Iodine -> Aryl | Selectivity/Solubility | Projects into solvent channel; key for library generation. |

References

-

Zhang, L., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

-

Boulanger, J., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

PubChem Compound Summary. (2025). "5-Fluoro-1H-indazole."[1][2][3][4][5][6] National Center for Biotechnology Information.

-

ChemicalBook. (2024). "General Synthesis of Iodo-Indazoles."

Sources

- 1. scribd.com [scribd.com]

- 2. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 5. 2090269-77-3 | 8-bromo-4-chloroquinoline-3-sulfonyl chloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. PubChemLite - this compound (C7H4FIN2) [pubchemlite.lcsb.uni.lu]

Electronic Control of the Indazole Core: A Strategic Guide for Medicinal Chemistry

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Electronic structure, tautomeric dynamics, regioselective functionalization, and physicochemical properties.

Executive Summary: The Indazole Bioisostere[1]

The indazole (benzo[

However, the indazole ring presents a unique challenge: tautomeric ambiguity . Unlike indole, indazole possesses two annular nitrogen atoms capable of proton exchange (

This guide deconstructs the electronic landscape of the indazole ring, providing a predictive framework for regioselective synthesis and rational drug design.

Part 1: The Tautomeric Equilibrium ( vs. )[2][3][4]

The fundamental electronic characteristic of the indazole ring is the prototropic equilibrium between the

Thermodynamic Stability

In the gas phase and non-polar solvents, the

Substituent Effects (Electronic Perturbation)

Substituents on the benzene ring (positions C4–C7) significantly shift this equilibrium via inductive (

-

Electron-Withdrawing Groups (EWGs): Substituents such as

, -

Electron-Donating Groups (EDGs): Substituents like

or

Visualizing the Electronic Landscape

The following diagram illustrates the tautomeric equilibrium and the resonance vectors that dictate reactivity.

Figure 1: Electronic map of the indazole core showing tautomeric states and reactivity hotspots.

Part 2: Regioselective Reactivity

Electrophilic Aromatic Substitution (EAS)

The indazole ring is less reactive toward EAS than indole but more reactive than benzene.

-

C3 Selectivity: The C3 position is the most electron-rich carbon due to resonance donation from N1. Halogenation (Cl, Br, I) occurs almost exclusively at C3 under standard conditions.

-

C5/C7 Selectivity: If C3 is blocked, or under strongly acidic conditions (protonation of N2), substitution may occur at C5 or C7, though regiocontrol is often poor without directing groups.

The N-Alkylation Conundrum (N1 vs. N2)

One of the most persistent challenges in indazole chemistry is controlling N-alkylation. The indazolate anion is an ambident nucleophile.

| Parameter | N1-Alkylation | N2-Alkylation |

| Electronic Character | Harder nucleophile (Pyrrole-like) | Softer nucleophile (Pyridine-like) |

| Thermodynamics | Favored Product (Benzenoid) | Kinetic Product (Quinonoid) |

| Steric Sensitivity | Sensitive to C7 substituents | Sensitive to C3 substituents |

| Solvent Effect | Favored in non-polar/aprotic (THF) | Favored in polar/protic (MeOH) or via specific chelates |

The "C7-Substituent Effect"

A critical insight for researchers: Substituents at C7 strongly inhibit N1-alkylation.

-

Mechanism:[1][2][3][4][5] A substituent at C7 creates steric clash with the incoming electrophile at N1. Furthermore, if the C7 substituent is an electron-withdrawing group (e.g.,

,

Part 3: Physicochemical Properties

Understanding the pKa is vital for predicting solubility and permeability (LogD).

Table 1: Comparative pKa and Electronic Properties

| Species | pKa (approx.)[6][7][8] | Electronic State | Implication for Drug Design |

| Indazole (Neutral) | 13.9 (N-H deprotonation) | Weak Acid | Deprotonates with bases like |

| Indazolium (Cation) | 1.0 – 1.3 (N2 protonation) | Very Weak Base | Protonates only in strong acid (e.g., stomach pH). |

| 3-Chloroindazole | ~13.0 | Enhanced Acidity | EWG at C3 stabilizes the anion; easier to alkylate. |

| 5-Nitroindazole | ~12.0 | High Acidity | Strong EWG resonance stabilizes negative charge. |

| 3-Aminoindazole | ~3.5 (Conjugate acid) | Basic Exocyclic Amine | The exocyclic amine is more basic than the ring N2. |

Part 4: Strategic Synthesis & Protocols

Workflow: Selecting the Right Alkylation Strategy

To achieve high regioselectivity, choose conditions based on the following decision tree.

Figure 2: Decision matrix for regioselective N-alkylation of indazoles.

Protocol 1: Thermodynamic N1-Alkylation (General)

Applicability: Unsubstituted indazoles or C3/C4/C5/C6 substituted analogs.[9]

Mechanism:

-

Reagents: Indazole substrate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (1.1 eq).

-

Solvent: Anhydrous THF (favors contact ion pairs, promoting N1) or DMF.

-

Procedure:

-

Cool a solution of indazole in THF to 0°C under

. -

Add NaH portion-wise. Evolution of

gas will be observed. -

Stir for 30 min at 0°C to ensure complete deprotonation (formation of sodium indazolate).

-

Add the Alkyl Halide dropwise.

-

Warm to room temperature (or reflux if sterically hindered) and monitor by LCMS.

-

-

Workup: Quench with

, extract with EtOAc. -

Expected Outcome: >90% N1-isomer (unless C7 is substituted).[9]

Protocol 2: Highly Selective N2-Alkylation (Pfizer Protocol)

Applicability: Synthesis of N2-alkylated indazoles (e.g., Pazopanib analogs) avoiding difficult chromatographic separations. Mechanism: Acid-catalyzed alkylation using trichloroacetimidates. The reaction proceeds via a transition state that favors the nucleophilic attack of N2 (which has higher electron density in the neutral tautomer) on the activated imidate.

-

Reagents: Indazole substrate (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.2 eq),

(catalytic, 0.1 eq) or TMSOTf. -

Solvent: Dry THF or Dichloromethane (DCM).

-

Procedure:

-

Dissolve indazole and the alkyl trichloroacetimidate in THF.

-

Add the Lewis Acid catalyst (

) at room temperature. -

Stir for 2–16 hours. A precipitate (trichloroacetamide byproduct) often forms.

-

-

Validation: This method typically yields >95:5 N2:N1 selectivity due to the kinetic preference of the N2 lone pair attacking the electrophile.

References

-

Vertex AI Search. (2026). Indazole N1 vs N2 alkylation selectivity and electronic effects. Retrieved from 10

-

Beilstein J. Org.[11] Chem. (2021).[2][12] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from 12

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from 2

-

RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from 13

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions. Retrieved from 14

Sources

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

Methodological & Application

Optimized Protocol for the Regioselective C-3 Iodination of 5-Fluoro-1H-Indazole

Abstract & Strategic Context

The functionalization of the indazole scaffold is a cornerstone in the synthesis of kinase inhibitors and other small-molecule therapeutics. Specifically, 3-iodo-5-fluoro-1H-indazole serves as a critical intermediate, allowing for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C-3 position.

While direct electrophilic aromatic substitution (EAS) on indazoles is well-documented, the presence of the electron-withdrawing fluorine atom at the C-5 position deactivates the ring system, potentially reducing reaction rates and yield. This protocol details an optimized, base-mediated iodination strategy using Iodine (

Mechanistic Rationale

The regioselectivity of this reaction is driven by the acidity of the N-1 proton (

-

Activation: KOH deprotonates the N-1 nitrogen, generating the indazolyl anion .

-

Regiocontrol: The negative charge is delocalized, but the C-3 position possesses significant nucleophilic character in the anionic state (unlike the neutral species where C-3 is less reactive).

-

Substitution: The anion attacks the electrophilic iodine species (

), resulting in exclusive C-3 iodination.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of base-mediated C-3 iodination. The formation of the indazolyl anion is the rate-determining step for regioselectivity.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Density/Conc.[4] | Role |

| 5-Fluoro-1H-indazole | 136.13 | 1.0 | Solid | Substrate |

| Iodine ( | 253.81 | 1.2 | Solid (Prills) | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 2.5 | Pellets/Flakes | Base |

| DMF | 73.09 | - | Anhydrous | Solvent |

| Sodium Thiosulfate ( | 158.11 | - | 10% aq. soln. | Quenching Agent |

Step-by-Step Methodology

Pre-requisites:

-

Ensure all glassware is clean and dry.

-

Perform reaction in a fume hood (Iodine sublimation hazard).

Step 1: Solubilization & Deprotonation

-

Charge a 3-neck round-bottom flask with 5-Fluoro-1H-indazole (1.0 eq).

-

Add DMF (approx. 5-7 mL per gram of substrate).

-

Add KOH (2.5 eq) in a single portion.

-

Note: The solution may change color (often yellow/orange) indicating anion formation.

-

Process Tip: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation before adding iodine. This minimizes side reactions.

-

Step 2: Iodination

-

Dissolve Iodine (1.2 eq) in a minimal amount of DMF (separately) or add solid iodine portion-wise over 20 minutes.

-

Critical Control: Adding iodine as a solution is preferred to avoid local high concentrations that could promote over-iodination, although the 5-F deactivation makes di-iodination less likely than in unsubstituted indazoles.

-

-

Stir the reaction mixture at RT for 2–4 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (SM) peak should disappear. The product is less polar than the SM.

-

Step 3: Quenching & Workup

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Slowly add 10% aqueous

(Sodium Thiosulfate) with vigorous stirring.-

Observation: The dark iodine color should fade to a light yellow/white suspension.

-

-

Dilute further with cold water (approx. 3x reaction volume).

-

The product usually precipitates as a solid.

-

If Solid: Filter the precipitate, wash copiously with water (to remove DMF/KOH), and dry under vacuum at 45°C.

-

If Oiling Occurs: Extract with Ethyl Acetate (3x), wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over

, filter, and concentrate.

-

Step 4: Purification

-

The crude purity is typically >90%.

-

If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

| Method | Expected Result | Causality/Reasoning |

| 1H NMR | Loss of signal at ~8.0 ppm (C-3 Proton). | The C-3 proton is replaced by Iodine.[1][2][5][6] |

| 1H NMR | Downfield shift of H-4. | The bulky Iodine atom at C-3 exerts a deshielding effect (steric/electronic) on the adjacent H-4 proton. |

| LCMS | Mass shift of +125.9 Da. | Replacement of H (1.01) with I (126.90). |

| Appearance | Off-white to pale yellow solid. | Dark color indicates residual iodine; wash with thiosulfate again. |

Self-Validating Check: If the 1H NMR shows a doublet at the C-4 position that is significantly shifted compared to the starting material, but the integration corresponds to the correct number of aromatic protons (3 remaining), the regioselectivity is confirmed.

Safety & Handling (HSE)

-

Iodine (

): Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Weigh in a fume hood. -

DMF (Dimethylformamide): Potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

-

5-Fluoro-1H-indazole: Treat as a potential irritant and harmful if swallowed.[7]

References

-

General Indazole Iodination: BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Accessed 2023). Link

-

Mechanistic Insight: Zhang, X., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry. (2020). Link

-

Synthetic Utility: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Link

-

Base-Mediated Protocol: Gaikwad, D.D., et al. "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[8] International Journal of ChemTech Research. (2009). Link

-

Safety Data: Fisher Scientific. Safety Data Sheet: 5-Amino-1H-indazole (Analogous hazards). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. sphinxsai.com [sphinxsai.com]

palladium catalysts for Suzuki coupling of iodo-indazoles

Application Note: Precision Suzuki-Miyaura Coupling of Iodo-Indazoles

Executive Summary

The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib, Linphanib) and kinase inhibition. Functionalization of the indazole ring, particularly at the C3 position, is frequently achieved via Suzuki-Miyaura cross-coupling. However, iodo-indazoles present unique challenges: the acidic N-H proton (pKa ~14) can poison palladium catalysts, and the electron-rich nature of the pyrazole ring can retard oxidative addition.

This guide provides two distinct, field-validated protocols:

-

Method A (Robust): For N-protected substrates using ferrocenyl-palladium catalysts.

-

Method B (Streamlined): For unprotected (free NH) indazoles using Buchwald precatalysts, eliminating two synthetic steps (protection/deprotection).

Mechanistic Insight & Catalyst Selection

The success of coupling iodo-indazoles hinges on managing the interaction between the palladium center and the nitrogen-rich heterocycle.

The "Indazole Trap"

In standard catalytic cycles, the basic nitrogen atoms (N1/N2) or the deprotonated indazolyl anion can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state that halts turnover.

-

Solution 1 (Steric): Bulky ligands (e.g., XPhos, SPhos) prevent this coordination.

-

Solution 2 (Electronic): Bidentate ligands (e.g., dppf) enforce a cis-geometry that favors reductive elimination over non-productive coordination.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific diversion points relevant to indazoles.

Figure 1: Catalytic cycle showing the "Off-Cycle Trap" where indazole nitrogen coordination deactivates the catalyst.

Catalyst Selection Matrix

Use this table to select the optimal system for your specific substrate.

| Catalyst System | Ligand Class | Best For...[1] | Key Advantage | Limitation |

| Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | Protected Indazoles (SEM, THP, Boc) | Extremely robust; resists deiodination side-reactions. | Fails with free NH; requires protected substrate. |

| XPhos Pd G2/G3 | Buchwald Dialkylbiaryl | Unprotected Indazoles (Free NH) | High activity; bulky ligand prevents N-coordination. | Higher cost; air-sensitive in solution. |

| Pd(PPh₃)₄ | Monodentate Phosphine | Simple/Non-hindered | Cheap, "baseline" catalyst. | Poor stability; frequently fails with C3-steric bulk. |

| PEPPSI-IPr | NHC (Carbene) | Sterically Demanding | Excellent for tetra-ortho substituted couplings. | Requires strict anhydrous conditions. |

Experimental Protocols

Protocol A: The "Workhorse" (Protected Substrates)

Recommended for scale-up and when the indazole nitrogen is already protected (e.g., SEM, THP, Methyl).

Reagents:

-

Substrate: 1-SEM-3-iodoindazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the iodoindazole, boronic acid, and Pd(dppf)Cl₂.

-

Solvate: Add 1,4-Dioxane.

-

Degas (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Activate: Add the aqueous Na₂CO₃ solution.

-

Heat: Seal the vial and heat to 85°C for 4–12 hours.

-

Checkpoint: Monitor via LCMS. Look for the disappearance of the M+H (Iodo) peak and emergence of the product peak.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Validation:

-

Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bite angle of the dppf ligand stabilizes the Pd intermediate, reducing protodeiodination (loss of Iodine without coupling).

Protocol B: The "Shortcut" (Unprotected Free-NH)

Recommended for rapid library synthesis or when protection/deprotection steps are undesirable.

Reagents:

-

Substrate: 3-Iodo-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: THF : Water (10:1 ratio) or n-Butanol

Step-by-Step:

-

Charge: Add 3-iodo-1H-indazole, boronic acid, K₃PO₄, and XPhos Pd G2 to the vial.

-

Solvate: Add the THF/Water mixture.

-

Degas: Sparge with inert gas for 2 minutes.

-

Heat: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice compared to Protocol A.

-

Reaction Time: Typically complete in 1–4 hours.

-

Workup (Specific): The product will be amphoteric (acidic NH, basic heterocycle). Adjust pH to ~7 during extraction to ensure the product transfers to the organic phase.

Validation:

-

Self-Check: If conversion is low, check the pH of the aqueous layer. The reaction requires basicity to activate the boronic acid, but the indazole NH consumes 1 equivalent of base. Ensure >3 equiv of K₃PO₄ are used.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision tree to rescue failed reactions.

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Key Optimization Tips:

-

Protodeboronation: If the aryl boronic acid is electron-poor (e.g., 2-pyridyl, poly-fluorinated), it may hydrolyze before coupling. Fix: Use the corresponding Pinacol ester or Potassium Trifluoroborate salt.

-

Regioselectivity: C3 is the most reactive position for oxidative addition on the indazole ring (I > Br > Cl). If using a di-halo substrate (e.g., 3-iodo-5-bromoindazole), the Suzuki coupling will occur selectively at C3 first at room temperature.

References

-

Lynch, B. M., et al. "Syntheses of C-3 substituted indazoles." Canadian Journal of Chemistry, 1988.[4]

-

Bermejo, A., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.[5]

-

Kinzel, T., Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010.

-

Li, H., et al. "Pd-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Iodo-1H-indazole." MDPI Catalysts, 2023.

- Perreault, S., et al. "Palladium-catalyzed cross-coupling of unprotected indazoles." Organic Letters, 2016.

Sources

purification of 5-fluoro-7-iodo-1H-indazole by column chromatography

Executive Summary

The purification of 5-fluoro-7-iodo-1H-indazole presents specific challenges due to the amphoteric nature of the indazole scaffold.[1] While the halogen substituents (fluorine at C5, iodine at C7) increase lipophilicity, the free N-H proton at position 1 creates significant hydrogen bonding interactions with surface silanols on silica gel. This often results in "tailing" (peak broadening), co-elution with regioisomers (e.g., 3-iodo analogs), or irreversible adsorption.

This guide provides a validated protocol for isolating high-purity (>98%) this compound from crude reaction mixtures. It emphasizes dry-loading techniques to overcome solubility limits and mobile phase modification to suppress silanol interactions.[1]

Physicochemical Profile & Separation Logic

Understanding the analyte is the first step to successful purification.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | This compound | Planar, aromatic, capable of |

| Acidity (pKa) | ~11–13 (Indazole N-H) | The N-H is acidic enough to interact strongly with acidic silica (pH ~5), causing streaking. |

| Lipophilicity | Moderate (LogP ~2.5–3.[1]0) | Soluble in EtOAc, DCM, THF; poor solubility in Hexanes/Heptane. |

| Key Impurities | 1. 5-Fluoro-1H-indazole (Des-iodo precursor)2.[1][2] 5-Fluoro-3,7-diiodo-1H-indazole (Over-iodinated)3.[1] Regioisomers (e.g., 3-iodo) | Elution Order on Silica: 1. Di-iodo (Fastest/Least Polar)2. 7-Iodo (Target)3. Des-iodo (Slowest/Most Polar) |

Expert Insight: The iodine atom at C7 is bulky and lipophilic, generally making the target compound elute before the non-iodinated precursor but after any di-iodinated byproducts.

Pre-Purification Analysis (TLC Method Development)

Before committing the bulk sample, optimal separation conditions must be established via Thin Layer Chromatography (TLC).

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Detection: UV (254 nm) is primary.[1] Iodine stain is secondary (indazoles stain brown).[1]

-

Solvent Screening:

The "Tailing" Test: Spot the crude mixture. If the spot looks like a "comet" rather than a circle, the indazole N-H is interacting with the silica.

-

Corrective Action: Add 1% Triethylamine (TEA) to the mobile phase during TLC.[1] If the spot tightens, TEA must be used in the column.

Detailed Protocols

Protocol A: Standard Flash Chromatography (Hexane/EtOAc)

Best for: Removal of non-polar impurities and standard synthesis clean-up.[1]

Materials:

-

Stationary Phase: Irregular Silica Gel (40–63 µm).[1]

-

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA) - Optional but recommended.[1]

Step-by-Step Procedure:

-

Sample Preparation (Dry Loading):

-

Dissolve the crude this compound in a minimum amount of THF or Acetone.[1] Note: Do not use DCM if loading onto a Hexane column as it can disrupt the equilibration.

-

Add Silica Gel (ratio 1:2 w/w sample-to-silica) or Celite 545.[1]

-

Evaporate the solvent completely on a rotary evaporator until a free-flowing powder remains.[1]

-

-

Column Packing:

-

Loading:

-

Carefully add the dry-loaded powder to the top of the column.[4]

-

Add a layer of sand (~1 cm) to protect the bed.

-

-

Elution Gradient:

-

0–5 min: Isocratic 5% EtOAc (elutes non-polar di-iodo impurities).

-

5–20 min: Linear gradient 5%

40% EtOAc. -

20–30 min: Isocratic 40% EtOAc (elutes target).

-

30+ min: Flush with 100% EtOAc (elutes polar starting materials).[1]

-

-

Fraction Collection:

Protocol B: High-Resolution Separation (DCM/MeOH)

Best for: Separating closely eluting regioisomers (e.g., 3-iodo vs 7-iodo) or if the compound is insoluble in Hexane.[1]

Mobile Phase:

Gradient:

-

0–100% DCM (Isocratic, 2 CVs).

-

0

5% MeOH in DCM (Linear gradient over 15 CVs). -

Note: Indazoles move very quickly once MeOH is introduced.[1] Shallow gradients (0.5% increments) are crucial.

Visualization of Workflows

Workflow 1: Purification Logic Flow

This diagram illustrates the decision-making process for selecting the correct purification strategy.

Caption: Decision matrix for optimizing column conditions based on TLC behavior and solubility.

Workflow 2: Impurity Elution Profile

Visualizing the separation order to guide fraction collection.[1]

Caption: Expected elution order on Silica Gel 60 using Hexane/EtOAc gradient.

Troubleshooting & Expert Tips

| Issue | Cause | Solution |

| Co-elution | The 7-iodo and 3-iodo regioisomers have very similar polarities.[1] | Switch to DCM/MeOH gradient (0-2% MeOH).[1] The selectivity of DCM often differs from Hex/EtOAc for isomers.[1] |

| Sample Precipitation | Sample is not soluble in the starting mobile phase (Hexane). | Do NOT wet load with pure DCM; it will wash the compound down too fast.[1] Use Dry Loading on Celite.[1] |

| Product Loss | Irreversible adsorption to silica.[1] | Flush the column with EtOAc/MeOH (9:1) at the end. If product is recovered here, future runs require higher polarity or alumina stationary phase. |

| Yellow Fractions | Iodine liberation (decomposition).[1] | Keep fractions cool and away from light.[1] Indazoles are generally stable, but C-I bonds can be light-sensitive.[1] |

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link[1]

-

Meanwell, N. A., et al. Regiospecific Functionalization of 1H-Indazoles.[1]Journal of Medicinal Chemistry, 2015 .[1] (General reference for halo-indazole handling in kinase inhibitor synthesis).

-

PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information.[1] Link

-

Reich, H. J. Common Solvents and their Properties.[1] University of Wisconsin-Madison. (Reference for solvent polarity selection).

Sources

- 1. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]

- 2. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 4. ijpdt.com [ijpdt.com]

- 5. Chromatography [chem.rochester.edu]

Application Notes & Protocols: N-Protection Strategies for 5-fluoro-7-iodo-1H-indazole

Introduction: The Strategic Importance of Protecting 5-fluoro-7-iodo-1H-indazole

The this compound scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique substitution pattern—an electron-withdrawing fluorine at C5 and a versatile iodine handle at C7—makes it a highly valuable building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2][3] The iodine atom at the C7 position is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

However, the acidic N-H proton of the indazole ring presents a significant challenge. Its presence can interfere with organometallic reagents, lead to undesired side reactions, and complicate product purification. Furthermore, direct functionalization of the indazole core, such as alkylation or arylation, can occur non-selectively at either the N1 or N2 position, leading to regioisomeric mixtures that are often difficult to separate.[4][5]

Therefore, a robust N-protection strategy is not merely a procedural step but a cornerstone of any successful synthetic campaign involving this scaffold. An ideal protecting group must:

-

Be introduced in high yield and with predictable regioselectivity.

-

Remain stable throughout multi-step synthetic sequences, particularly under cross-coupling conditions.

-

Be cleaved cleanly and selectively under mild conditions that do not compromise the integrity of the final molecule.

This guide provides a detailed analysis of suitable N-protecting groups for this compound, complete with field-proven protocols and the scientific rationale behind their application.

The Critical Choice: Navigating N1 vs. N2 Regioselectivity

The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] The outcome of N-alkylation is highly dependent on reaction conditions, often leading to a kinetically favored N2 product or a thermodynamically favored N1 product.[6][7]

-

Basic Conditions (e.g., NaH, K₂CO₃): Deprotonation of the indazole N-H creates a delocalized anion. Trapping this anion with an electrophile often results in a mixture of N1 and N2 isomers, with the ratio influenced by solvent, temperature, and the specific electrophile used.[5][6]

-

Acidic Conditions: Under mildly acidic conditions, the more nucleophilic N2 lone pair can sometimes be targeted selectively.[5][8]

-

Substituent Effects: The electronic nature of the substituents on the benzene ring significantly influences the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. The electron-withdrawing fluorine and iodine atoms in this compound increase the acidity of the N-H proton, which can affect the choice of base and reaction conditions.[4]

The following workflow provides a logical path for selecting an appropriate protection strategy based on the desired synthetic outcome.

Caption: Decision workflow for N-protection strategy.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the properties of three commonly employed groups for indazoles.

| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Considerations |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | NaH, SEM-Cl in THF/DMF[9] | Stable to strong bases (n-BuLi), nucleophiles, organometallics, and many cross-coupling conditions.[9][10] | Fluoride sources (TBAF) or strong acid (HCl).[10][11][12] | Often provides excellent regioselectivity for the N2 position.[9][10] The N-SEM bond is more robust than O-SEM, sometimes requiring heat for cleavage.[11] |

| THP (Tetrahydropyranyl) | DHP, cat. acid (e.g., MsOH, PPTS) in CH₂Cl₂/THF.[13][14] | Stable to basic, reductive, and organometallic reagents. | Mild acidic hydrolysis (e.g., aq. HCl in EtOH, PPTS in EtOH).[14][15] | Introduces a new stereocenter. Can be N1 or N2 selective depending on conditions.[13] Easy to install and remove. |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, base (e.g., TEA) in CH₂Cl₂/THF.[16][17] | Stable to hydrogenolysis and nucleophiles. Labile to strong acids and some bases/heat.[8] | Strong acid (TFA, HCl). Can be cleaved under some basic or thermal conditions.[8][16] | Can be unstable under certain cross-coupling conditions (e.g., microwave heating).[16] Often used when acid lability is required. |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for substituted indazoles and are expected to be highly effective for this compound.

Protocol 1: N2-Selective SEM Protection

The SEM group is an excellent choice for multi-step syntheses requiring a robust protecting group. It is known to favor N2 protection, which can be advantageous for directing subsequent C3-functionalization if needed.[6][10]

Caption: Reaction scheme for N-SEM protection.

Methodology:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Basification: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic indazole N-H to form the corresponding sodium salt, activating it for nucleophilic attack.

-

Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.

-

Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C. Causality: SEM-Cl is the electrophile that traps the indazole anion. Slow addition at low temperature helps control the exothermic reaction and can improve regioselectivity.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-SEM protected indazole. The major isomer is expected to be the N2 product.[9]

Protocol 2: N-THP Protection

The THP group is a classic, acid-labile protecting group suitable for shorter synthetic sequences where stability to strong base is required.

Caption: Reaction scheme for N-THP protection.

Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.3 M in a round-bottom flask under an inert atmosphere.

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) to the solution.

-

Acid Catalyst: Cool the mixture to 0 °C and add a catalytic amount of methanesulfonic acid (MsOH, ~0.05 equiv) or pyridinium p-toluenesulfonate (PPTS). Causality: The acid protonates DHP, forming a reactive oxocarbenium ion which is the key electrophile for the reaction with the indazole nitrogen.[18]

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography. Note that this procedure may yield a mixture of N1 and N2 isomers, which may require careful chromatographic separation.[13]

Protocols for Deprotection

Protocol 3: SEM Group Removal (Fluoride-Mediated)

This is the most common method for cleaving the SEM group from a nitrogen atom.

Methodology:

-

Dissolution: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.

-

Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0-3.0 equiv) dropwise at room temperature.[11]

-

Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Causality: The fluoride ion attacks the silicon atom, initiating an elimination cascade that liberates the free N-H, ethene, and trimethylsilyl fluoride. N-SEM cleavage can be sluggish and often requires elevated temperatures.[11][12]

-

Monitoring: Monitor the reaction by TLC. The reaction may take several hours to reach completion.

-

Work-up: Once complete, cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Protocol 4: THP Group Removal (Acidic Hydrolysis)

The THP group is readily removed under mild acidic conditions.

Methodology:

-

Dissolution: Dissolve the N-THP protected indazole (1.0 equiv) in ethanol or methanol.

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a milder acid like PPTS (0.2 equiv).[15]

-

Reaction: Stir the solution at room temperature for 1-4 hours. Causality: The acidic medium protonates the acetal oxygen, leading to its cleavage and regeneration of the free N-H and the hemiacetal of DHP, which is in equilibrium with its open-chain form.[14]

-

Monitoring and Work-up: Monitor by TLC. Upon completion, neutralize the acid with saturated NaHCO₃ solution and concentrate the solvent under reduced pressure.

-

Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer, combine the organic phases, dry, concentrate, and purify as needed.

Conclusion

The successful functionalization of this compound is critically dependent on a well-chosen N-protection strategy. For complex, multi-step syntheses involving harsh reagents or cross-coupling reactions, the robust and N2-selective SEM group is the superior choice. For shorter sequences where mild, acidic deprotection is feasible, the THP group offers a practical alternative. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount to controlling regioselectivity and maximizing yield. The protocols detailed herein provide a reliable foundation for researchers to leverage this valuable building block in their drug discovery and development programs.

References

-

Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate. [Link]

-

Regioselective protection at N-2 and derivatization at C-3 of indazoles. (n.d.). PubMed. [Link]

-

Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2012). ResearchGate. [Link]

-

A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). ResearchGate. [Link]

- Methods for preparing indazole compounds. (2006).

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2018). Beilstein Journals. [Link]

-

TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020). Chemical Communications (RSC Publishing). [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). PMC. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PMC. [Link]

-

A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008). ResearchGate. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2005). ACS Publications. [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1998). ResearchGate. [Link]

-

AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2008). PMC. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2013). PMC. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. total-synthesis.com [total-synthesis.com]

Application Note: 5-Fluoro-7-iodo-1H-indazole in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-fluoro-7-iodo-1H-indazole (CAS: 1000578-86-2) as a high-value intermediate in drug discovery. While the indazole core is a "privileged scaffold" in kinase and GPCR inhibitor design, this specific halogenated derivative offers a unique dual-utility:

-

Metabolic Modulation (C5-Fluorine): The fluorine atom at the C5 position blocks the metabolically labile site para to the N1 nitrogen, significantly enhancing half-life (

) and modulating the pKa of the NH group. -

Orthogonal Functionalization (C7-Iodine): The iodine atom serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage introduction of solubilizing groups or solvent-front binders without affecting the core binding mode.

This document provides validated protocols for regioselective N-alkylation and C7-diversification, ensuring high yields and structural integrity during library generation.

Chemo-Structural Rationale

The "Halogen Dance" of Utility

In rational drug design, the placement of halogens on the indazole ring is non-trivial.

-

5-Fluoro Effect: Unsubstituted indazoles are prone to rapid cytochrome P450-mediated oxidation at the C5/C6 positions. The C5-F substitution blocks this primary metabolic soft spot. Additionally, it exerts an electron-withdrawing effect that lowers the pKa of the N-H (typically ~14), increasing the acidity and potentially strengthening hydrogen bond interactions at the hinge region of kinase domains.

-

7-Iodine Reactivity: The C7 position is sterically sensitive.[1][2][3] An iodine atom here is sufficiently reactive for cross-coupling but bulky enough to influence the twist angle of attached substituents, often forcing them out of planarity—a desirable trait for inducing selectivity in ATP-binding pockets.

Pharmacophore Mapping

The following diagram illustrates the strategic role of each position in a typical Kinase Inhibitor context.

Figure 1: Pharmacophore mapping of the this compound scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles exist in an N1-H / N2-H tautomeric equilibrium.[1] Alkylation can occur at both nitrogens. N1-alkylation is thermodynamically favored but requires specific conditions to suppress the N2-isomer.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (anhydrous) or THF

-

Electrophile: Alkyl halide (R-X)

Procedure:

-

Dissolution: Dissolve this compound (1.0 g, 3.8 mmol) in anhydrous DMF (10 mL) under

atmosphere. -

Deprotonation:

-

Method A (Mild): Add

(2.0 eq). Stir at RT for 30 min. -

Method B (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min until evolution of

ceases.

-

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Stir at RT (Method A) or 60°C (Method B) for 2–4 hours. Monitor by LC-MS (Target mass:

). -

Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with

(5% aq) to remove DMF. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). N1-isomer typically elutes after the N2-isomer due to higher polarity, though this varies by substituent.

Data: Regioselectivity Optimization

| Base | Solvent | Temp (°C) | N1 : N2 Ratio | Yield (N1) | Notes |

| Acetone | Reflux | 60 : 40 | 55% | Poor selectivity (Kinetic control) | |

| DMF | 25 | 85 : 15 | 78% | Standard protocol | |

| THF | 0 -> 25 | 95 : 5 | 88% | Recommended (Thermodynamic control) | |

| THF | 0 | 90 : 10 | 82% | Good alternative for sensitive R-groups |

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Challenge: The C7-iodine is sterically crowded by the N1-substituent. Standard

Reagents:

-

Substrate: N1-alkyl-5-fluoro-7-iodoindazole (1.0 eq)

-

Boronic Acid:

(1.5 eq) -

Catalyst:

(5 mol%) or -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Degassing: Charge a microwave vial with the indazole substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed Dioxane/Water mixture (concentration 0.1 M).

-

Catalyst Addition: Add Pd catalyst rapidly under Argon flow.

-

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave (Recommended): Heat to 110°C for 30–60 mins.

-

-

Workup: Filter through Celite. Dilute with EtOAc/Water. Extract and concentrate.[4]

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove de-iodinated byproducts.

Application Workflow: Kinase Inhibitor Library Generation

The following workflow demonstrates the logical progression from the raw intermediate to a focused library of kinase inhibitors (e.g., targeting ITK or VEGFR).

Figure 2: Step-by-step library generation workflow.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low N1 Selectivity | Reaction is under kinetic control. | Switch to NaH/THF and allow longer equilibration time at room temp before adding electrophile. |

| Stalled Suzuki Coupling | Steric hindrance at C7; Pd deactivation. | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 . Increase temp to 120°C (Microwave). |

| De-iodination (Protodehalogenation) | Hydride source in reaction (often from solvent). | Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents if possible. |

| Poor Solubility | Indazole aggregation. | Use DMSO/MeOH mixtures for purification. |

References

-

Indazole Synthesis & Regioselectivity

-

Medicinal Chemistry Applications

-

Cross-Coupling Methodologies

-

Suzuki-Miyaura Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. MDPI.

-

Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[9] RSC Advances.

-

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. research.ucc.ie [research.ucc.ie]

- 4. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. japsonline.com [japsonline.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing formation of regioisomers in indazole synthesis

Ticket ID: IND-SYN-001

Subject: Preventing Regioisomer Formation in Indazole Synthesis ( vs. Selectivity)

The Tautomeric Trap: Executive Summary

User Context: You are observing mixtures of

-

-Alkylation: Preserves the benzene ring aromaticity. Generally thermodynamically favored (

-

-Alkylation: Disrupts the benzene aromaticity (quinoid-like resonance). Often kinetically accessible due to higher electron density/lone pair availability at

The Golden Rule:

If you want

: Drive the reaction with thermodynamics (high heat, reversible deprotonation, polar aprotic solvents) or chelation control (if C3-substituents allow). If you want: Drive the reaction with kinetics (acid catalysis, diazo compounds, steric blocking of ) or transient directing groups .

Troubleshooting Module: N-Functionalization (Alkylation/Arylation)

Scenario A: "I need the N1-isomer, but I'm getting N2 impurities."

Diagnosis: Your reaction conditions may be too mild, or you are using a non-polar solvent that favors tight ion-pairing at

Corrective Actions:

-

Switch to Thermodynamic Conditions:

-

Protocol: Use

in 1,4-dioxane at 90–100°C . -

Mechanism: High temperature helps overcome the activation barrier. While alkylation is often irreversible, higher temperatures favor the transition state leading to the more stable

product (Curtin-Hammett principle application). -

Data Support: Studies show

/dioxane at reflux can boost

-

-

The "Chelation" Fix (For C3-substituted Indazoles):

-

If you have an ester/carbonyl at C3: Use

in THF .[3] -

Mechanism: The sodium cation (

) coordinates between the -

Contraindication: Do not use crown ethers (e.g., 15-crown-5) here; sequestering the cation breaks the chelation and erodes selectivity.

-

Scenario B: "I need the N2-isomer, but N1 dominates."

Diagnosis: You are fighting thermodynamics. You must use a method that bypasses the anionic competition.

Corrective Actions:

-

Acid-Catalyzed Diazo Strategy (Metal-Free):

-

Protocol: React the indazole with a diazo compound (e.g.,

-diazoesters) using TfOH (Triflic acid, 5-10 mol%) in DCM at -

Why it works: Protonation of the diazo species generates a highly reactive carbocation-like species. The neutral indazole attacks via

, which is the more nucleophilic center in the neutral state (highest HOMO coefficient). -

Selectivity: Can achieve

ratios of 100:0 .

-

-

The Trichloroacetimidate Route:

-

Protocol: Use alkyl 2,2,2-trichloroacetimidates with a Lewis Acid (

) or Brønsted acid ( -

Mechanism: Similar to the diazo route, this proceeds via an

-like pathway where the neutral indazole attacks the activated electrophile via

-

Troubleshooting Module: De Novo Ring Closure

Issue: "Hydrazine condensation with 1,3-diketones yields inseparable mixtures."

Analysis: The condensation of hydrazines with unsymmetrical 1,3-diketones is notoriously non-selective because the hydrazine can attack either carbonyl group first.

Troubleshooting Protocol:

| Variable | Recommendation | Reasoning |

| Hydrazine Type | Use Arylhydrazines with EWG | Electron-deficient hydrazines are less nucleophilic, making the initial attack more sensitive to the electrophilicity of the diketone carbonyls. |

| Solvent | Ethanol/HCl (cat) | Acid catalysis promotes the formation of the hydrazone at the less hindered carbonyl first. |

| Stepwise Control | Enaminone Route | Do not mix all reagents at once. Convert the diketone to an enaminone (using DMF-DMA) first. The hydrazine then selectively attacks the activated double bond, fixing the regiochemistry before cyclization. |

Advanced Solution: Ligand-Controlled Pd-Catalysis

For absolute regiocontrol, abandon classical condensation and use Buchwald-Hartwig type cyclization.

-

Protocol: React o-halo-arylhydrazones or o-haloanilines with specific ligands.

-

Ligand Selection:

-

PAd2nBu: Promotes regioselective heteroannulation of o-bromoanilines.[4]

-

Xantphos: Excellent for

-arylation of existing indazoles.

-

Visual Decision Matrix

The following diagram illustrates the logical decision path for selecting the correct synthetic condition based on your desired regioisomer.

Figure 1: Decision tree for selecting reaction conditions based on the desired indazole regioisomer (

Standard Operating Procedure (SOP): High-Selectivity N2-Alkylation

Objective: Synthesis of

Reagents:

-

1H-Indazole substrate (1.0 equiv)

- -Diazoester (1.2 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (10 mol%)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Charge a flame-dried reaction vial with the 1H-indazole derivative and anhydrous DCM (

concentration). -

Catalyst Addition: Cool the mixture to

. Add TfOH (10 mol%) dropwise. -

Electrophile Addition: Slowly add the diazo compound (dissolved in minimal DCM) over 10 minutes. Slow addition is critical to prevent diazo-dimerization.

-

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -

Quench: Add saturated

solution. -

Workup: Extract with DCM, dry over

, and concentrate. -

Validation: Check Regioisomeric Ratio (RR) via crude

-NMR. Look for the distinct shift of the

References

-

TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Source: Chemical Communications (RSC). URL:[Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]

-

Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Source: Angewandte Chemie International Edition (PubMed). URL:[Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer. URL:[Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity of Substituted Indazoles

Current Status: Operational Topic: Regiocontrol (N1 vs. N2) in Indazole Functionalization Audience: Medicinal Chemists & Process Development Scientists

The Core Challenge: Tautomeric Ambiguity

The fundamental difficulty in indazole alkylation arises from the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

-

1H-Indazole (N1): Thermodynamically favored by ~4 kcal/mol due to the retention of full aromaticity in the benzene ring.

-

2H-Indazole (N2): Kinetically accessible due to the localized nature of the lone pair, but higher in energy.

The Troubleshooting Axiom:

N1-alkylation is the thermodynamic sink. N2-alkylation is the kinetic trap. To favor N1, push for equilibrium (heat, thermodynamic bases). To favor N2, rely on sterics, kinetic control, or specific directing groups.

Diagnostic & Troubleshooting Modules

Module A: Analyzing Substituent Effects (The "Why")

Before altering conditions, diagnose how your substrate's substitution pattern biases the reaction.

| Feature | Impact on Regioselectivity | Troubleshooting / Adjustment |

| C7-Substituent | Steric Blockade at N1. Bulky groups (e.g., -NO₂, -CO₂Me, -Cl) at C7 destabilize the N1-transition state. | To get N2: Use this steric bias to your advantage. To get N1: You must overcome this barrier using high heat (thermodynamic control) or smaller protecting groups first. |

| C3-Substituent | Chelation Control. Groups with lone pairs (Esters, Ketones) at C3 can coordinate with the metal cation (Na⁺, Cs⁺). | To get N1: Use NaH in non-polar solvents to form a tight ion pair between N1, the C3-carbonyl, and Na⁺. |

| Electronic Bias | Electron-Withdrawing Groups (EWG) generally increase acidity but can reduce nucleophilicity. | General Rule: EWGs on the benzene ring often favor N1 slightly due to electronic stabilization of the N1-anion, unless C7 sterics override this. |

Module B: Optimizing Reaction Conditions (The "Knobs")

If your substrate is fixed, your primary levers are Base , Solvent , and Temperature .

Q: I am getting a mixture of N1 and N2. How do I shift to N1?

Recommendation: Shift to Thermodynamic Control .

-

Base: Switch to alkali metal carbonates (Cs₂CO₃ or K₂CO₃).

-

Solvent: Use high-boiling polar solvents (DMF, DMSO) or non-polar solvents at high heat (Toluene/Dioxane).

-